N-Boc-Valnemulin

Valnemulin synthesis protecting group strategy Boc deprotection

N-Boc-Valnemulin (molecular formula C₃₆H₆₀N₂O₇S, MW 664.94) is the N-tert-butoxycarbonyl (Boc)-protected derivative of valnemulin, a semisynthetic pleuromutilin antibiotic used exclusively in veterinary medicine under the trade name Econor®. As a protected synthetic intermediate, it features the Boc group masking the D-valine primary amine of the valnemulin scaffold, rendering the molecule chemically inert at that position during downstream synthetic manipulations.

Molecular Formula C₃₆H₆₀N₂O₇S
Molecular Weight 664.94
Cat. No. B1152959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Valnemulin
Molecular FormulaC₃₆H₆₀N₂O₇S
Molecular Weight664.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Valnemulin: The Protected Pleuromutilin Intermediate for Pharmaceutical Quality Control and Valnemulin API Synthesis


N-Boc-Valnemulin (molecular formula C₃₆H₆₀N₂O₇S, MW 664.94) is the N-tert-butoxycarbonyl (Boc)-protected derivative of valnemulin, a semisynthetic pleuromutilin antibiotic used exclusively in veterinary medicine under the trade name Econor® [1]. As a protected synthetic intermediate, it features the Boc group masking the D-valine primary amine of the valnemulin scaffold, rendering the molecule chemically inert at that position during downstream synthetic manipulations [2]. Valnemulin itself is a second-generation pleuromutilin, approved by the EU in 1999 for treating swine dysentery, porcine proliferative enteritis, and enzootic pneumonia, and is distinguished from the first-generation pleuromutilin tiamulin by approximately 100-fold greater in vitro potency against Mycoplasma hyopneumoniae field isolates (MIC₉₀ 0.0005 μg/mL vs. 0.05 μg/mL) [3]. N-Boc-Valnemulin is not an active antibiotic; its value resides exclusively in its role as a well-characterized, stable reference standard for pharmaceutical impurity profiling and as a critical process intermediate in the multi-step synthesis of valnemulin hydrochloride API .

Why N-Boc-Valnemulin Cannot Be Replaced by Other Valnemulin Intermediates or Unprotected Valnemulin in QC and Synthetic Workflows


Substituting N-Boc-Valnemulin with valnemulin free base, valnemulin hydrochloride, or alternative N-protected intermediates (e.g., N-Cbz-valnemulin, N-Alloc-valnemulin) introduces distinct analytical and process liabilities that can compromise quality control accuracy, regulatory compliance, and synthetic efficiency. Valnemulin hydrochloride (CAS 133868-46-9) is notoriously hygroscopic, absorbing approximately 4% moisture at 65% relative humidity within 48 hours, and exhibits significant chemical instability under light exposure—degrading by 18.2% over 60 days—making it unsuitable as a long-term reference standard without specialized handling [1]. The Boc-protected intermediate, by contrast, is a non-hygroscopic, crystalline white solid with a molecular weight 100 Da higher than valnemulin (664.94 vs. 564.8 Da), providing a clearly resolved chromatographic retention time that enables unambiguous identification and quantification of residual Boc-protected species in API batches . Alternative protecting-group strategies described in the patent literature—such as the Dane salt method (US5284967)—avoid the expensive Pd/C hydrogenolysis required for Boc removal but yield products that fail pharmacopoeial purity specifications without additional purification, while the Alloc (allyloxycarbonyl) approach introduces volatile, hazardous reagents during deprotection [2]. N-Boc-Valnemulin occupies a unique position as the only widely catalogued, fully characterized reference standard that directly corresponds to the Boc-protected intermediate encountered in the most extensively documented valnemulin synthetic route (US4675330) [3].

Quantitative Differentiation Evidence for N-Boc-Valnemulin: Comparator-Based Data for Procurement Decision Support


Synthetic Protecting-Group Strategy: Boc (Pd/C Hydrogenolysis) vs. Dane Salt (Acid-Labile) — Cost, Purity, and Scalability Trade-offs

In the two dominant valnemulin synthetic routes described in the patent literature, the choice of N-protecting group for D-valine determines the deprotection method, catalyst cost, and attainable API purity. The Boc-based route (US4675330, Heinz Berner) employs Pd/C-catalyzed hydrogenolysis to remove the Boc group from the N-Boc-Valnemulin intermediate after coupling to the pleuromutilin core; this requires costly palladium catalyst but yields a well-characterized, crystalline intermediate amenable to purification and quality control [1]. The Dane salt route (US5284967, Ingolf Macher) uses an acid-labile enaminoester protecting group removable with HCl, eliminating the need for precious-metal catalysis, but the patent literature explicitly notes that the final product obtained by this method fails to meet pharmacopoeial purity requirements, and the freeze-drying-based isolation is energy-intensive and unsuitable for industrial scale-up [1]. In the CN103193692A improved process, amino-protected D-valine is reacted with pivaloyl chloride to form a mixed anhydride that couples with the pleuromutilin-thiol intermediate, producing the protected valnemulin (i.e., N-Boc-Valnemulin or its analog) as a discrete, isolable intermediate that crystallizes directly from the reaction mixture—a feature not consistently achievable with Dane salt intermediates [2].

Valnemulin synthesis protecting group strategy Boc deprotection Dane salt process chemistry

Hygroscopicity and Storage Stability: N-Boc-Valnemulin vs. Valnemulin Hydrochloride — Moisture Uptake and Degradation Under Ambient Stress

Valnemulin hydrochloride, the commercial API form (CAS 133868-46-9), is documented to be strongly hygroscopic and chemically unstable, with the amorphous form exhibiting a glass transition near 50 °C and lacking a defined melting point [1]. Under accelerated stability testing, valnemulin hydrochloride degrades by 18.2% after 60 days of light exposure, compared with only 3.5% degradation for the tartrate salt form [2]. At 65% and 85% relative humidity, valnemulin hydrochloride absorbs 4% moisture within 48 hours, whereas valnemulin hydrogen fumarate absorbs only 0.75% and 1.20%, respectively, under identical conditions . The amorphous valnemulin hydrochloride also exhibits strong irritating odor and low bulk density, necessitating coating technology for feed premix formulation [3]. N-Boc-Valnemulin, by contrast, is supplied as a white crystalline solid (MW 664.94) soluble in chloroform and methanol . The Boc group masks the basic amine, preventing protonation and the associated hygroscopicity that plagues valnemulin hydrochloride; Boc-protected amino acids and amines are well-established in peptide chemistry as crystalline, room-temperature-stable solids that resist decomposition during prolonged storage . While direct DVS data for N-Boc-Valnemulin itself has not been published, the class-level property difference between Boc-protected amines (crystalline, non-hygroscopic) and unprotected amine hydrochlorides (amorphous, hygroscopic) is a fundamental principle of amine protection strategy.

Valnemulin stability hygroscopicity Boc protection reference standard storage solid-state stability

Analytical Differentiation: Molecular Weight and Chromatographic Resolution of N-Boc-Valnemulin from Valnemulin API for Impurity Tracking

N-Boc-Valnemulin (C₃₆H₆₀N₂O₇S, MW 664.94) differs from valnemulin free base (C₃₁H₅₂N₂O₅S, MW 564.8) by the addition of the tert-butoxycarbonyl group (C₅H₈O₂, ΔMW = +100.1 Da) . This substantial mass difference—approximately 18% of the parent molecular weight—provides unequivocal mass spectrometric distinction between residual Boc-protected intermediate and the valnemulin API in LC-MS analyses, with baseline resolution readily achievable by reversed-phase HPLC given the significant increase in hydrophobicity conferred by the Boc group . Commercial valnemulin hydrochloride specifications require individual impurity levels ≤0.2% and total impurities ≤2.5% (per enterprise internal control standards) [1], and the European Pharmacopoeia defines specific impurity markers (Impurity A through E) with corresponding reference standards . N-Boc-Valnemulin is catalogued specifically as a Pharmaceutical/API Drug Impurities/Metabolites reference standard (catalog B674180) and is offered at ≥95% purity with structural confirmation by ¹H-NMR, ¹³C-NMR, and HRMS . Its distinct molecular identity enables its use as a system suitability marker or retention-time reference for HPLC methods designed to monitor completeness of the Boc deprotection step during valnemulin API synthesis—a critical quality attribute, as residual Boc-protected species in the final API would represent a process-related impurity requiring control below the 0.2% threshold.

HPLC impurity method valnemulin related substances Boc intermediate tracking reference standard characterization LC-MS

Valnemulin vs. Tiamulin: In Vitro Potency Differential Establishing the High-Value API Context for N-Boc-Valnemulin

The commercial and therapeutic relevance of valnemulin—and by extension the importance of its key synthetic intermediate N-Boc-Valnemulin—is anchored in its substantially superior in vitro potency compared with tiamulin, the first-generation pleuromutilin veterinary antibiotic. In a head-to-head broth microdilution study of recent field isolates, valnemulin exhibited MIC₉₀ of 0.0005 μg/mL against Mycoplasma hyopneumoniae, whereas tiamulin was 100-fold less active (MIC₉₀ 0.05 μg/mL) and enrofloxacin was 20-fold less active (MIC₉₀ 0.01 μg/mL) [1]. Against Mycoplasma hyosynoviae, valnemulin demonstrated an MIC range of 0.0001–0.00025 μg/mL, compared with tiamulin at 0.0025–0.005 μg/mL (20–25-fold less active) and enrofloxacin at 0.05–0.1 μg/mL (400–500-fold less active) [1]. A separate study in Mycoplasma gallisepticum confirmed valnemulin as the most potent agent tested, with MIC <0.008 μg/mL at the 14-day final reading [2]. In a Hungarian survey of 1,220 Mycoplasma sp. strains from geese, valnemulin exhibited MIC₅₀ ≤0.039 μg/mL compared with tiamulin MIC₅₀ of 0.625 μg/mL—a greater than 16-fold difference [3]. No significant resistance developed to valnemulin or tiamulin after 10 in vitro passages, indicating durable susceptibility [1]. This potency differential underpins valnemulin's market position as the preferred pleuromutilin for swine respiratory and enteric disease, and correspondingly elevates the procurement importance of its well-characterized synthetic intermediates, including N-Boc-Valnemulin, for generic API development and quality control.

Valnemulin tiamulin MIC comparison Mycoplasma hyopneumoniae pleuromutilin potency

Valnemulin Hydrochloride Impurity Specification and the Role of N-Boc-Valnemulin as a Process-Specific Reference Marker

Commercial valnemulin hydrochloride API is controlled to a minimum purity of 96.5% (on anhydrous basis), with individual impurity limits of ≤0.2% (single impurity) and ≤2.5% (total impurities) [1]. The European Pharmacopoeia defines specific impurity markers (Impurity A through E) with corresponding CRS (Chemical Reference Substances), including Impurity A (valnemulin sulfoxide, ≤0.5%), Impurity B, Impurity C, and Impurity E (pleuromutilin) [2]. However, none of the EP-defined impurities corresponds to residual Boc-protected intermediate—a process-specific impurity uniquely relevant to the Boc-route synthesis (US4675330) that remains a major industrial pathway [3]. N-Boc-Valnemulin is commercially catalogued as a reference standard specifically for pharmaceutical impurity and metabolite analysis (莱耀标准品网 B674180, 2.5 mg规格), filling a gap not addressed by compendial impurity standards . Its use as an in-house reference marker enables API manufacturers to demonstrate process-specific impurity control to regulatory agencies during ANDA and DMF submissions, and to validate HPLC methods capable of quantifying residual Boc-protected species at levels well below the 0.2% individual impurity threshold. The availability of a characterized, ≥95% pure reference standard with documented ¹H-NMR, ¹³C-NMR, and HRMS data provides the traceability required for regulatory acceptance of analytical methods used in batch release and stability testing [4].

Valnemulin impurity profiling reference standard pharmaceutical quality control ANDA submission DMF

Procurement-Driven Application Scenarios for N-Boc-Valnemulin in Pharmaceutical Development and Quality Control


HPLC Method Development and Validation for Residual Boc-Protected Intermediate in Valnemulin API

Analytical laboratories developing stability-indicating HPLC methods for valnemulin hydrochloride API can use N-Boc-Valnemulin (≥95% purity, MW 664.94) as a system suitability reference and retention time marker to establish resolution between the valnemulin API peak (MW 564.8) and the residual Boc-protected intermediate peak. The +100 Da mass differential and increased reversed-phase retention of the Boc derivative enable baseline separation under standard C18 gradient conditions. This method supports compliance with the commercial valnemulin HCl specification requiring individual impurities ≤0.2% and is critical for ANDA/DMF submissions for generic valnemulin products [1].

Process Development and Optimization of Valnemulin Boc-Deprotection Step

Process chemistry teams optimizing the Pd/C-catalyzed hydrogenolysis deprotection of N-Boc-Valnemulin to valnemulin free base can employ the characterized reference standard to calibrate in-process HPLC assays that monitor reaction completion. The well-documented trade-off between the Boc route (high deprotection cost due to Pd/C catalyst, but crystalline intermediate and high-purity API) and alternative routes (Dane salt: lower cost but sub-pharmacopoeial purity) means that accurate quantification of residual N-Boc-Valnemulin is essential for demonstrating that the deprotection step achieves <0.2% residual intermediate—the threshold required for API batch release [2].

Reference Standard for Forced Degradation and Stability Studies of Valnemulin Drug Products

In forced degradation studies conducted per ICH Q1A guidelines, N-Boc-Valnemulin serves as a potential degradation product or process impurity marker. Given that valnemulin hydrochloride degrades by 18.2% under 60-day light exposure and absorbs 4% moisture at 65% RH within 48 hours, stability-indicating methods must be capable of distinguishing the API from all potential impurities including the Boc-protected precursor. The availability of a well-characterized N-Boc-Valnemulin reference standard (¹H-NMR, ¹³C-NMR, HRMS-confirmed) enables accurate peak identification in stressed-sample chromatograms and supports the establishment of impurity fate and purge factors for regulatory submissions [3].

Generic API Manufacturer ANDA/DMF Filing Support

For generic pharmaceutical companies pursuing ANDA (US-FDA) or DMF (EDQM) filings for valnemulin hydrochloride veterinary products, N-Boc-Valnemulin is a critical reference material for demonstrating process-specific impurity control. While the European Pharmacopoeia defines five compendial impurities (A–E), none corresponds to the residual Boc-protected intermediate. Demonstrating that the Boc deprotection step consistently achieves <0.2% residual N-Boc-Valnemulin—the same threshold applied to individual impurities in the commercial API specification—provides the regulatory evidence needed to justify the proposed impurity limits in the drug substance specification. The reference standard's catalogued status (B674180) and documented characterization data support the traceability requirements of ICH Q7 Good Manufacturing Practice guidance for active pharmaceutical ingredients [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-Valnemulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.